![molecular formula C13H11FN2O4S B2671371 3-[2-(4-氟磺酰氧基苯胺基)-2-氧代乙基]吡啶 CAS No. 2411298-02-5](/img/structure/B2671371.png)
3-[2-(4-氟磺酰氧基苯胺基)-2-氧代乙基]吡啶
货号:
B2671371
CAS 编号:
2411298-02-5
分子量:
310.3
InChI 键:
XTLGXVLXKFZPBP-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole . The compound also contains a fluorosulfonyloxyanilino group and an oxoethyl group attached to the pyridine ring.
Molecular Structure Analysis
The molecular structure of “3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine” can be analyzed using various computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can provide insights into the molecular electrostatic potential, frontier orbital gap, and UV-visible spectrum of the compound .Chemical Reactions Analysis
The chemical reactions involving “3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine” can be complex and varied. Pyridine derivatives are known to undergo a variety of reactions, including reactions with water to form carboxylic acids, reactions with alcohols to form esters, and reactions with amines to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine” can be predicted based on its molecular structure and the properties of similar compounds. For instance, pyridine is a pale yellow to pale brown crystalline powder that is readily soluble in methanol, ethanol, and hot water .科学研究应用
合成与分子相互作用
- Koren 等人 (1998) 的一项研究详细阐述了吡啶改性类似物的合成,探索了它们对烟碱型乙酰胆碱受体 (nAChR) 的亲和力,这可能在开发药理探针和神经系统疾病的潜在药物中至关重要 [Koren 等人,1998]。
- Doll 等人 (1999) 的研究调查了吡啶醚的 2-氟衍生物作为 α4β2 烟碱型乙酰胆碱受体亚型的选择性配体,重点介绍了它们在脑成像和通过正电子发射断层扫描 (PET) 研究中枢 nAChR 中的应用 [Doll 等人,1999]。
- Stavber 和 Zupan (1990) 讨论了氟氧硫酸铯与吡啶的反应,根据所用溶剂产生了各种产物,这有助于理解氟化学及其在合成复杂氟化合物的应用中 [Stavber & Zupan,1990]。
光学和磁性能
- Pająk 等人 (2000) 合成了吡啶氟磺酸盐并研究了它的铁电特性,为开发具有潜在数据存储和电子设备应用的新材料提供了见解 [Pająk 等人,2000]。
- Constable 等人 (2014) 报道了含有硫烷基或砜基官能化的环金属化 2-苯基吡啶配体的铱 (III) 配合物,展示了绿光发射特性。这些发现可能有助于开发用于 OLED 和其他发光应用的新型光致发光材料 [Constable 等人,2014]。
环境和分析应用
- Li 等人 (2017) 研究了介质阻挡放电法降解饮用水中吡啶的研究,证明了一种处理氮杂环化合物污染水的有效方法,有助于环境保护和公共卫生 [Li 等人,2017]。
- Maity 等人 (2010) 合成了吡咯烷约束的联吡啶 dansyl 点击氟离子载体,用作 Al(3+) 的选择性化学传感器,说明了其在检测和定量各种环境(包括活细胞)中的金属离子的应用 [Maity & Govindaraju,2010]。
属性
IUPAC Name |
3-[2-(4-fluorosulfonyloxyanilino)-2-oxoethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c14-21(18,19)20-12-5-3-11(4-6-12)16-13(17)8-10-2-1-7-15-9-10/h1-7,9H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLGXVLXKFZPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimi...
Cat. No.: B2671288
CAS No.: 2034603-63-7
1,5-dimethyl-1H-pyrrole-2-carboximidamide hydrochloride
Cat. No.: B2671289
CAS No.: 744193-07-5
1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-...
Cat. No.: B2671290
CAS No.: 1517489-02-9
6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,...
Cat. No.: B2671292
CAS No.: 868967-97-9
![5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide](/img/structure/B2671288.png)
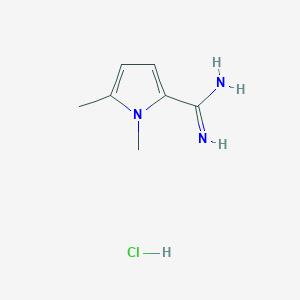
![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B2671290.png)
![6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2671292.png)
![Ethyl 2-[(4-tert-butylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate](/img/structure/B2671295.png)
![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B2671297.png)
![N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2671298.png)
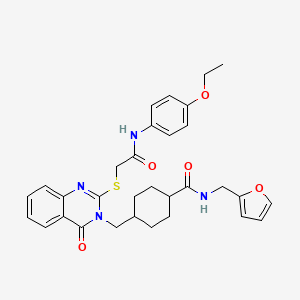
![7-Chloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B2671302.png)
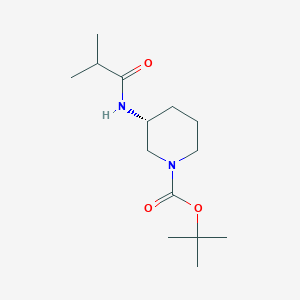
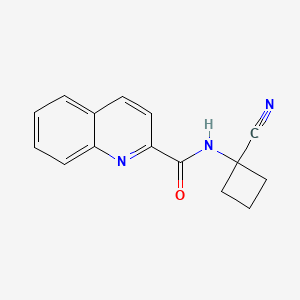

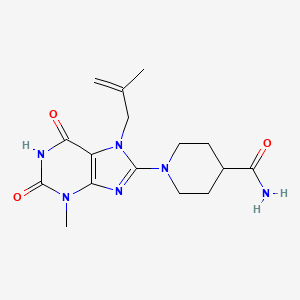
![3-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2671311.png)
